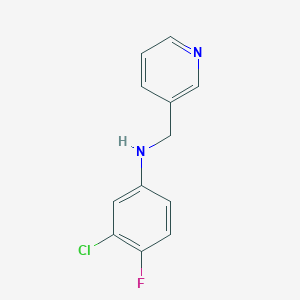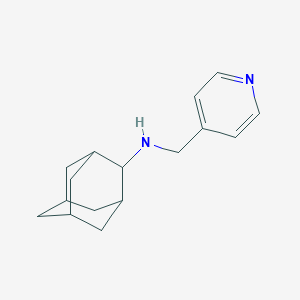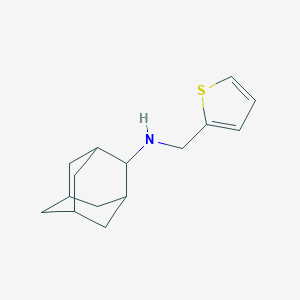![molecular formula C9H15NOS B503654 1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol CAS No. 774191-32-1](/img/structure/B503654.png)
1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol can be achieved through a multi-step process. One common method involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine, followed by reduction and subsequent functional group transformations. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity .
Chemical Reactions Analysis
1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring, enhancing its chemical diversity.
Scientific Research Applications
1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol can be compared with other thiophene derivatives, such as:
2-Acetyl-5-methylthiophene: Known for its use in flavor and fragrance industries.
5-Methyl-2-thiophenecarboxaldehyde: Used in the synthesis of various pharmaceuticals.
Thiophene-2-carboxylic acid: Utilized in the production of agrochemicals and dyes.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[(5-methylthiophen-2-yl)methylamino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-7(11)5-10-6-9-4-3-8(2)12-9/h3-4,7,10-11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVFMHMDKADIAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine](/img/structure/B503573.png)
![N-(3-chloro-4-morpholin-4-ylphenyl)-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B503574.png)
![3-chloro-4-methoxy-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B503579.png)
![N~1~-[3-(benzyloxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B503580.png)
![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B503581.png)

![N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE](/img/structure/B503584.png)

![N-(1-adamantyl)-N-[2-(benzyloxy)benzyl]amine](/img/structure/B503586.png)



![N-(3-bromobenzyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B503591.png)

